2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide
Description
Chemical Structure and Properties The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide (molecular formula: C₂₀H₂₅FN₄O₂; molecular weight: 372.44 g/mol) is a pyrimidine derivative featuring a 6-methylpyrimidin-4-yl core substituted with an azepane (7-membered cyclic amine) at position 2 and an ether-linked N-(4-fluorophenyl)-N-methylacetamide group at position 2.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-15-13-18(23-20(22-15)25-11-5-3-4-6-12-25)27-14-19(26)24(2)17-9-7-16(21)8-10-17/h7-10,13H,3-6,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHDLNTGGOHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)N(C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide typically involves multiple steps. One common route includes the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with N-(4-fluorophenyl)-N-methylacetamide under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Azepane vs. Pyrrolidine Substituents
- The 7-membered azepane in the target compound may confer enhanced conformational flexibility and improved binding to hydrophobic pockets compared to the 5-membered pyrrolidine in the chlorophenyl analogue . Larger cyclic amines like azepane can modulate selectivity for enzymes such as kinases, where steric fit is critical .
- Metabolic Stability : Azepane’s reduced ring strain compared to pyrrolidine may improve metabolic stability, as smaller rings are prone to oxidative degradation .
Fluorophenyl vs. Chlorophenyl/Tolyl Groups
- In contrast, the 4-chlorophenyl analogue () offers greater lipophilicity but may suffer from slower metabolic clearance due to halogenated aromatic systems .
- The m-tolyl group in the ethyl/tolyl analogue () introduces steric bulk and increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
N-Methyl vs. N-Ethyl/N-H Modifications
- The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to N-H (as in the chlorophenyl analogue) but enhances metabolic stability by blocking oxidative dealkylation pathways .
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. The compound features an azepane ring, a pyrimidine derivative, and a fluorinated phenyl group, which may enhance its biological efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide is C20H26FN3O2, with a molecular weight of approximately 371.45 g/mol. The presence of the fluorine atom in the phenyl group is significant as it can influence the compound's lipophilicity and receptor binding affinity.
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. It is hypothesized to induce apoptosis through the mitochondrial pathway, increasing the levels of reactive oxygen species (ROS) in target cells.
- Anti-inflammatory Effects : Research indicates that 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide may inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), suggesting potential applications in treating inflammatory diseases.
Antiproliferative Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The trypan blue exclusion assay revealed that at higher concentrations, the compound effectively induced cell death in K562 leukemia cells by promoting apoptotic pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
Apoptosis Induction
The Annexin V-FITC assay was utilized to assess apoptosis levels. Results indicated a significant increase in early and late apoptotic cells upon treatment with the compound.
| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 5 | 2 |
| Compound Treatment | 25 | 15 |
Case Studies
-
Case Study on K562 Cells : In a controlled experiment, K562 cells were treated with varying concentrations of the compound over a period of 48 hours. The results showed a notable increase in caspase activity, indicating enhanced apoptotic signaling pathways.
- Caspase Activity :
| Time (h) | Caspase Activity (Fold Increase) |
|---------------------|-----------------------------------|
| 12 | 1.5 |
| 24 | 2.0 |
| 48 | 3.0 |
- Caspase Activity :
-
Anti-inflammatory Effects : The compound was tested for its ability to inhibit IL-6 release in LPS-stimulated macrophages. Results demonstrated a significant reduction in IL-6 levels, suggesting its potential as an anti-inflammatory agent.
- IL-6 Levels :
| Treatment Group | IL-6 Concentration (pg/mL) |
|---------------------|-----------------------------|
| Control | 150 |
| Compound Treatment | 75 |
- IL-6 Levels :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
